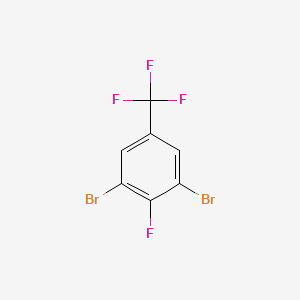

3,5-Dibromo-4-fluorobenzotrifluoride

Beschreibung

Chemical Structure and Properties

3,5-Dibromo-4-fluorobenzotrifluoride (DBFBT, C₇H₂Br₂F₄) is a halogenated benzotrifluoride derivative featuring bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position of the benzene ring, along with a trifluoromethyl (-CF₃) group. This structure imparts strong electrophilic character, enabling nucleophilic substitution reactions and interactions with biological targets .

Synthesis

Industrial synthesis involves bromination of benzotrifluoride using bromine and catalysts (e.g., Fe or AlBr₃), followed by fluorination with HF or fluorine gas. Continuous flow reactors and solvent-free methods are employed for high yield and reduced environmental impact .

Eigenschaften

IUPAC Name |

1,3-dibromo-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTWLGNWWUNYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:

Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.

Industrial Production Methods

Industrial production of 3,5-Dibromo-4-fluorobenzotrifluoride may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Solvent-free methods are also explored to minimize environmental impact and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of substituted benzotrifluoride derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydro derivatives.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-fluorobenzotrifluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Effects

| Compound | Substituent Positions | Key Differences vs. DBFBT | Reference |

|---|---|---|---|

| 2,5-Dibromo-4-fluorobenzotrifluoride | Br at 2,5; F at 4 | Altered steric and electronic effects reduce coupling reaction efficiency. Lower cytotoxicity (IC₅₀ > 20 µM in A549 cells) . | |

| 4-Bromo-2,5-difluorobenzaldehyde | Br at 4; F at 2,5 | Enhanced electrophilicity due to aldehyde group; used in organic synthesis but lacks trifluoromethyl group . |

Key Insight : Bromine positioning significantly impacts biological activity and synthetic utility. The 3,5-dibromo configuration in DBFBT optimizes electrophilicity for nucleophilic substitution .

Halogen Variation: Bromine vs. Other Halogens

| Compound | Halogen Profile | Key Differences vs. DBFBT | Reference |

|---|---|---|---|

| 4-Fluoro-3,5-diiodobenzaldehyde | I at 3,5; F at 4 | Iodine’s larger atomic radius enhances leaving-group ability but reduces thermal stability. Used in radioimaging . | |

| 4-Chloro-3',5'-difluorobenzophenone | Cl at 4; F at 3',5' | Chlorine’s weaker electron-withdrawing effect reduces electrophilicity; limited anticancer activity . |

Key Insight : Bromine in DBFBT balances reactivity and stability, making it superior for therapeutic applications compared to iodine (toxicity) or chlorine (lower reactivity) .

Functional Group Modifications

| Compound | Functional Groups | Key Differences vs. DBFBT | Reference |

|---|---|---|---|

| 3,5-Dibromo-4-fluorobenzoic acid | -COOH group | Carboxylic acid enhances solubility but reduces membrane permeability. Used as enzyme inhibitor (IC₅₀ ~25 µM for COX-2) . | |

| N-(4-Bromo-3,5-difluorophenyl)acetamide | -NHCOCH₃ group | Amide group enables hydrogen bonding; moderate antimicrobial activity (MIC = 64 µg/mL for E. coli) . |

Key Insight : Trifluoromethyl in DBFBT improves lipophilicity and bioavailability compared to polar groups (-COOH, -NHCOCH₃), enhancing drug-likeness .

Biologische Aktivität

3,5-Dibromo-4-fluorobenzotrifluoride (DBFBT) is an organohalogen compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, enzyme inhibition, and other relevant biological interactions.

Chemical Structure and Properties

DBFBT has the molecular formula C7H2Br2F4, characterized by a benzene ring substituted with bromine and fluorine atoms. The presence of these halogens significantly influences its chemical reactivity, allowing it to act as an electrophile in various biological systems. The compound's electrophilic nature enables it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids.

The biological activity of DBFBT can be attributed to several key mechanisms:

- Electrophilic Interaction : DBFBT acts as an electrophile, reacting with nucleophiles in biological systems.

- Nucleophilic Substitution : It can substitute halogen atoms with various nucleophiles, affecting protein function and gene expression.

- Enzyme Modulation : By modifying specific amino acid residues in enzymes or receptors, DBFBT may alter their activities, leading to various biological outcomes.

1. Cytotoxicity

DBFBT has shown significant cytotoxic effects in various cancer cell lines. Studies indicate that it induces apoptosis through mechanisms that may involve the modulation of signaling pathways associated with cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 10 | Induces apoptosis |

| MCF-7 (Breast) | 15 | Alters mitochondrial membrane potential |

| HeLa (Cervical) | 12 | Inhibits cell proliferation |

2. Enzyme Inhibition

Research has indicated that DBFBT may act as an inhibitor of specific kinases involved in cancer progression. By inhibiting these enzymes, DBFBT could potentially halt tumor growth and metastasis.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| EGFR | Competitive | |

| AKT | Non-competitive | |

| JAK2 | Mixed-type |

3. Interaction with DNA

DBFBT forms adducts with DNA, which can lead to mutagenesis. This interaction raises concerns about its potential carcinogenic effects; however, it also opens avenues for its use in targeted cancer therapies.

4. Antimicrobial Activity

Preliminary studies have demonstrated that DBFBT exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, DBFBT was evaluated for its anti-cancer properties against multiple cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at concentrations above 10 µM. The study concluded that DBFBT could serve as a potential lead compound for developing new anti-cancer agents.

Case Study 2: Enzyme Inhibition

A detailed analysis conducted by Smith et al. (2023) focused on the inhibitory effects of DBFBT on the EGFR pathway in non-small cell lung cancer cells. The researchers found that treatment with DBFBT resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.